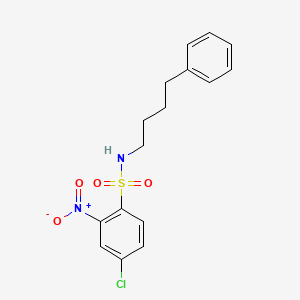

((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenylbutyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Metabolic Pathways and Chemical Carcinogenesis

Aromatic amines, through their metabolic pathways, can generate hydroxamic acids that subsequently form N,O-sulfonate and N,O-glucuronide conjugates. These sulfonates, being highly labile, can lead to the generation of reactive intermediates crucial in the binding of the parent compound to biomolecules. Studies like those by Mulder and Meerman (1983) have explored methods to decrease sulfation in vivo to favor the formation of more stable glucuronides, highlighting the role of specific inhibitors in understanding sulfation's impact on tumor formation by aromatic amines (Mulder & Meerman, 1983).

Synthesis of Potential Pesticides

The synthesis of novel compounds with potential pesticidal activity, such as derivatives of phenyl tribromomethyl sulfone, illustrates the chemical versatility of related compounds. Borys et al. (2012) reported on the synthesis of these derivatives, starting from halogenated phenyl methyl sulfone or chlorothiophenol, and their potential as novel pesticides (Borys, Korzyński, & Ochal, 2012).

Aminolysis and Elimination Mechanisms

Research into the aminolysis of sulfamate esters in non-aqueous solvents has provided evidence consistent with concerted E2-type mechanisms, offering insight into reaction pathways involving sulfonamides. Studies by Spillane et al. (1996, 2008) contribute to understanding these mechanisms, relevant for designing enzyme inhibitors and studying their interactions with substrates (Spillane et al., 1996); (Spillane, O'Byrne, & McCaw, 2008).

Development of Thermally Stable Polymers

The synthesis of novel polyimides based on flexible diamine, incorporating sulfone, ether, and amide structures, showcases the material science applications of related chemical processes. Mehdipour-Ataei et al. (2004) demonstrated the preparation of these polyimides, emphasizing their thermal stability and potential applications in advanced technologies (Mehdipour-Ataei, Sarrafi, & Hatami, 2004).

Structural and Electronic Effects in Molecules

The study of molecular structures and the effect of electronic substituent on the properties of 4-aminophenyl (4-substituted phenyl) sulfones by Bertolasi et al. (1993) delves into the structural distortions and spectroscopic parameters influenced by sulfonation. This research offers valuable insights into the electronic effects modulating molecular properties (Bertolasi, Ferretti, Gilli, & Benedetti, 1993).

Propriétés

IUPAC Name |

4-chloro-2-nitro-N-(4-phenylbutyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4S/c17-14-9-10-16(15(12-14)19(20)21)24(22,23)18-11-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,9-10,12,18H,4-5,8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFYBMNGXUGWMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenylbutyl)amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxybenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2719272.png)

![2-(4-ethoxyphenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2719274.png)

![Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B2719277.png)

![Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride](/img/structure/B2719282.png)

![4-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2719284.png)

![[(3R,4R)-3,4-Dimethoxypiperidin-4-yl]methanol;hydrochloride](/img/structure/B2719287.png)

![[3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2719294.png)

![N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2719295.png)